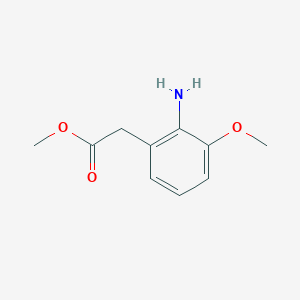

Methyl 2-(2-amino-3-methoxyphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-amino-3-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-8-5-3-4-7(10(8)11)6-9(12)14-2/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFBMJMCXSUHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 2 Amino 3 Methoxyphenyl Acetate and Its Precursors

Regioselective and Stereoselective Synthesis of the Alpha-Amino Ester Core

Achieving precise control over the placement of functional groups (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount in the synthesis of complex molecules like Methyl 2-(2-amino-3-methoxyphenyl)acetate. The core structure, an α-amino ester, requires the strategic introduction of both the amino group and the ester functionality at the benzylic position, correctly positioned relative to the substituents on the aromatic ring.

Multi-step Linear and Convergent Synthesis Strategies

The construction of the this compound scaffold can be approached through various multi-step synthetic sequences, which can be broadly categorized as linear or convergent.

A plausible linear synthesis strategy often commences with a readily available substituted benzene (B151609) precursor, such as 2-nitro-m-cresol. A typical sequence would involve:

Protection/Modification of Phenol : The phenolic hydroxyl group of 2-nitro-m-cresol is first methylated, for instance, using dimethyl sulfate, to yield 1-methoxy-2-methyl-3-nitrobenzene.

Side-Chain Functionalization : The methyl group is then functionalized. This can be achieved through radical bromination using N-Bromosuccinimide (NBS) to form 2-(bromomethyl)-1-methoxy-3-nitrobenzene.

Cyanation : The benzylic bromide is subsequently converted to a nitrile, (2-methoxy-6-nitrophenyl)acetonitrile, via nucleophilic substitution with a cyanide salt like KCN.

Hydrolysis and Esterification : The nitrile group is hydrolyzed under acidic or basic conditions to yield (2-methoxy-6-nitrophenyl)acetic acid, which is then esterified to its methyl ester. Standard esterification methods, such as using methanol with a catalytic amount of strong acid (e.g., sulfuric acid) or thionyl chloride, are effective.

Reduction of Nitro Group : The final step is the reduction of the nitro group to the primary amine. This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride, yielding the target compound.

A multi-step synthesis starting from 2,6-dibromo-4-methylaniline has been used to create complex phenylacetic acid derivatives, demonstrating the feasibility of building up the aromatic core through sequential reactions like Suzuki couplings followed by side-chain elaboration. mdpi.comresearchgate.net

Reductive Amination Protocols for Introducing the Amino Functionality

Reductive amination is a highly versatile and widely used method for forming C-N bonds and represents a direct route to α-amino esters from their corresponding α-keto ester precursors. wikipedia.org The reaction proceeds via the formation of an intermediate imine or iminium ion from the reaction of a ketone or aldehyde with an amine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, this protocol would start with the corresponding α-keto ester, Methyl 2-(3-methoxyphenyl)-2-oxoacetate. The amino group at the C2 position of the phenyl ring would need to be introduced either before or after the reductive amination step, often carried as a nitro group until the final step.

The key steps are:

Imine Formation : The α-keto ester reacts with an ammonia source (like ammonium formate or aqueous ammonia) under mildly acidic conditions to form an intermediate imine.

In Situ Reduction : A reducing agent present in the reaction mixture reduces the imine as it is formed. This drives the equilibrium toward the product and prevents side reactions.

A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and handling. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent that is effective at reducing imines selectively in the presence of carbonyls. masterorganicchemistry.com A safer and often preferred alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is less toxic and highly efficient. nih.gov Other methods include catalytic hydrogenation.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over carbonyls | Highly toxic; generates cyanide waste |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), often with acetic acid | Mild, highly selective, less toxic than NaBH₃CN | Moisture sensitive |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, Raney Ni, PtO₂ | "Green" reagent (H₂), high atom economy | Requires specialized pressure equipment; catalyst can sometimes reduce other functional groups |

| α-Picoline-Borane | Methanol, Water, or neat, with catalytic AcOH | Effective in green solvents like water |

This table summarizes common reagents used in reductive amination protocols applicable to the synthesis of α-amino esters.

Enantioselective Approaches for Chiral Purity Control

Many applications of α-amino acids require a single enantiomer. Therefore, controlling the stereochemistry at the α-carbon is a critical challenge. Enantioselective approaches can be broadly divided into methods using chiral auxiliaries and those employing asymmetric catalysis.

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent chemical reaction, inducing diastereoselectivity. frontiersin.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of enantiomerically enriched α-amino acids, a common strategy involves the alkylation of a glycine enolate equivalent attached to a chiral auxiliary. While this is less direct for an arylglycine derivative, related methods involve the use of chiral auxiliaries like (R)-phenylglycine amide in asymmetric Strecker syntheses. researchgate.netnih.gov In this approach, a diastereoselective Strecker reaction is performed, and the resulting α-amino nitrile is obtained with high diastereomeric excess due to a crystallization-induced asymmetric transformation. nih.gov The auxiliary is then cleaved to yield the desired non-racemic α-amino acid.

Another well-established class of auxiliaries are the Evans oxazolidinones. frontiersin.org Although typically used for alkylation and aldol reactions, modifications of this chemistry can be applied to amino acid synthesis. The use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand is a powerful method for producing a wide variety of tailor-made amino acids with high stereocontrol. nih.gov

| Chiral Auxiliary | Reaction Type | Typical Diastereomeric Excess (d.e.) | Key Features |

| (R)-Phenylglycine Amide | Strecker Synthesis | >99% | Employs crystallization-induced asymmetric transformation. nih.gov |

| Evans Oxazolidinones | Alkylation/Aldol Reactions | >95% | Well-established; reliable stereochemical prediction. frontiersin.org |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Alkylation of Ni(II) complex of glycine | High | Auxiliary is recyclable. |

| Camphorsultam | Michael Additions | High | Provides high asymmetric induction. frontiersin.org |

This table presents examples of chiral auxiliaries and their application in asymmetric synthesis relevant to α-amino acid production.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a substoichiometric amount of a chiral catalyst is required.

Chiral Phase-Transfer Catalysis (PTC) is a powerful technique for the asymmetric alkylation of glycine imines. austinpublishinggroup.com In this method, an N-protected glycine ester, typically a benzophenone imine, is deprotonated by a strong base (e.g., aqueous KOH) to form an enolate. A chiral phase-transfer catalyst, usually derived from cinchona alkaloids, transports the enolate into the organic phase where it reacts with an electrophile. For the synthesis of an arylglycine, this would involve an electrophilic aromatic coupling partner. This method has been used to generate a variety of α-amino acid derivatives with moderate to high enantiomeric excess (ee). austinpublishinggroup.com

Rhodium-catalyzed reactions provide another avenue for asymmetric C-N bond formation. While direct asymmetric amination of a C-H bond adjacent to the ester is challenging, Rh-catalyzed N-H insertion reactions are well-established for creating α-amino esters from diazo compounds and amines. researchgate.net In this reaction, a rhodium(II) catalyst reacts with a diazo ester to form a rhodium carbene intermediate. This electrophilic species can then undergo insertion into the N-H bond of an amine. Using a chiral dirhodium(II) catalyst can render this process enantioselective. However, studies using chiral dirhodium carboxylate catalysts for N-H insertion into benzyl carbamate with methyl 2-diazophenylacetate resulted in good yields but with little to no stereoselectivity. researchgate.net

More recently, rhodium-catalyzed asymmetric additions of organometallic reagents to imines have proven successful for synthesizing chiral amines. For example, the Rh-catalyzed asymmetric addition of aryl titanium reagents to N-sulfonylimines using a chiral ligand like (S)-segphos can produce diarylmethyl amines with high enantioselectivity (86-96% ee). organic-chemistry.org Adapting such a methodology to an α-imino ester derived from a glyoxylate could provide a pathway to the chiral target molecule.

| Catalytic System | Reaction Type | Substrate | Typical Enantiomeric Excess (ee) |

| Chiral Quaternary Ammonium Salt (from Cinchona Alkaloid) | Phase-Transfer Alkylation | Glycine imino ester | 58-88% austinpublishinggroup.com |

| Pd(0) / Chiral Ammonium Salt | Allylic Alkylation | Glycine imino ester | up to 95% nih.gov |

| Rh(I) / Chiral Diene Ligand | Conjugate Arylation | α,β-Unsaturated esters | >95% nih.gov |

| Rh(I) / (S)-segphos | Aryl addition to Imines | N-sulfonylimines | 86-96% organic-chemistry.org |

This table showcases various asymmetric catalysis methods for the synthesis of chiral amino acid derivatives.

Derivatization Strategies and Analogue Development from the this compound Scaffold

Incorporation into Complex Heterocyclic Systems

The unique arrangement of functional groups in this compound allows for its use as a key building block in the construction of diverse heterocyclic scaffolds, including quinazolinones, pyrans, pyridines, triazoles, thienopyridines, and isoxazolines.

Quinazolinones: The presence of an ortho-aminoaryl acetate (B1210297) moiety in this compound makes it a suitable precursor for the synthesis of quinazolinone derivatives. One plausible approach involves a condensation reaction with a suitable one-carbon source, such as formamide or orthoesters, which is a common strategy for constructing the quinazolinone core from anthranilic acid derivatives. Alternatively, reaction with isocyanates or isothiocyanates could lead to the formation of 2-substituted quinazolinones. The reaction of the amino group with an acyl chloride, followed by intramolecular cyclization, would also be a viable route. For instance, treatment with chloroacetyl chloride could yield an intermediate that, upon cyclization, would furnish a quinazolinone ring system.

| Reactant | Reaction Type | Potential Product | Key Features |

| Formamide | Condensation | 4-oxo-3,4-dihydroquinazoline derivative | Direct one-carbon insertion |

| Isocyanate | Addition-Cyclization | 2-Substituted-4-oxo-3,4-dihydroquinazoline | Versatile introduction of substituents at the 2-position |

| Acyl Chloride | Acylation-Cyclization | 2-Substituted-4-oxo-3,4-dihydroquinazoline | Stepwise construction allowing for diverse functionalization |

Pyrans: The synthesis of pyran-containing heterocycles from this compound can be envisioned through multicomponent reactions. For example, a three-component reaction involving an aldehyde, a malononitrile derivative, and the enamine derived from the title compound could lead to the formation of a highly functionalized 2-amino-4H-pyran ring fused to the benzene ring. researchgate.netscielo.br The electron-donating methoxy (B1213986) group on the phenyl ring would likely enhance the reactivity of the enamine in such transformations.

| Reactants | Reaction Type | Potential Product | Key Features |

| Aldehyde, Malononitrile | Multicomponent Condensation | Fused 2-amino-4H-pyran derivative | High atom economy and complexity generation in a single step |

| β-Ketoester, Aldehyde | Hantzsch-type Reaction | Fused dihydropyran derivative | Classic method for dihydropyridine/pyran synthesis |

Pyridines: The construction of a pyridine ring fused to the existing phenyl ring can be approached through various condensation strategies. A modified Friedländer annulation, reacting the ortho-aminoaryl acetate with a β-dicarbonyl compound, could yield a quinoline system, which is a type of fused pyridine. Alternatively, a tandem reaction involving the amino group and the active methylene of the acetate side chain with a suitable three-carbon component could lead to the formation of a pyridine ring.

| Reactant | Reaction Type | Potential Product | Key Features |

| β-Dicarbonyl Compound | Friedländer Annulation | Quinoline derivative | Established method for fused pyridine synthesis |

| α,β-Unsaturated Carbonyl | Michael Addition-Cyclization | Tetrahydroquinoline derivative | Stepwise construction of the pyridine ring |

Triazoles: The primary amino group of this compound is a key functionality for the synthesis of triazole derivatives. Diazotization of the amino group to form a diazonium salt, followed by coupling with a compound containing an active methylene group, would lead to the formation of a triazene, which can then cyclize to a 1,2,3-triazole. Another approach involves the reaction of the amine with an azide source in the presence of a suitable coupling partner in a [3+2] cycloaddition reaction to form a 1,2,3-triazole ring.

| Reactant | Reaction Type | Potential Product | Key Features |

| Sodium Nitrite, Active Methylene Compound | Diazotization-Coupling-Cyclization | 1,2,3-Triazole derivative | Classic approach to triazole synthesis from anilines |

| Organic Azide, Alkyne (Click Chemistry) | Huisgen [3+2] Cycloaddition | 1,2,3-Triazole derivative | High efficiency and regioselectivity |

Thienopyridines: The synthesis of thienopyridine scaffolds can be approached by first constructing a pyridine ring, as described above, and then annulating a thiophene ring. For instance, a Gewald-type reaction on a suitably functionalized pyridine intermediate derived from this compound could be employed. This would typically involve the reaction of a cyanopyridone with an activated sulfur source and a compound with an active methylene group.

| Intermediate | Reaction Type | Potential Product | Key Features |

| Cyanopyridone derivative | Gewald Reaction | Thieno[2,3-b]pyridine derivative | Well-established method for thiophene ring formation |

| ortho-Halopyridine derivative | Palladium-catalyzed cross-coupling | Thienopyridine derivative | Modern synthetic method with broad substrate scope |

Isoxazolines: The formation of an isoxazoline ring would likely proceed via a 1,3-dipolar cycloaddition reaction. mdpi.comresearchgate.net In this scenario, the amino group of this compound could be transformed into a nitrile oxide in situ. This reactive intermediate would then undergo a cycloaddition with a suitable alkene to furnish the isoxazoline ring. The choice of alkene would determine the substitution pattern on the resulting heterocyclic ring.

| Reactant | Reaction Type | Potential Product | Key Features |

| Alkene, Oxidizing Agent (for in situ nitrile oxide formation) | 1,3-Dipolar Cycloaddition | Fused Isoxazoline derivative | Regio- and stereoselective formation of the isoxazoline ring |

Formation of Peptide and Pseudo-peptide Conjugates

The presence of a primary amino group allows for the direct conjugation of this compound to peptides and the formation of pseudo-peptide structures through various synthetic methodologies.

Peptide Conjugates: Standard peptide coupling protocols can be employed to form an amide bond between the amino group of this compound and the C-terminus of a peptide or a single N-protected amino acid. Common coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress racemization, would facilitate this transformation. The ester functionality on the starting material would need to be considered, as it could potentially undergo side reactions under certain coupling conditions.

| Coupling Reagent | Additive | Key Features |

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Widely used, cost-effective, but can lead to urea byproduct issues. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS (N-Hydroxysuccinimide) | Water-soluble carbodiimide, simplifying purification. |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | - | High efficiency, particularly for sterically hindered couplings. |

Pseudo-peptide Conjugates: The Ugi four-component reaction (U-4CR) offers a powerful tool for the synthesis of pseudo-peptides. nih.govd-nb.info In this one-pot reaction, this compound would act as the amine component, reacting with a ketone or aldehyde, a carboxylic acid, and an isocyanide. This multicomponent approach allows for the rapid generation of a diverse library of pseudo-peptide structures with a high degree of molecular complexity. The resulting products would feature an α-acylamino amide backbone, mimicking the structure of a dipeptide.

| Ugi Reactants | Potential Product Structure | Key Features |

| Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amide derivative | High diversity and complexity in a single step, formation of a peptide-like backbone. |

| Ketone, Carboxylic Acid, Isocyanide | Tetrasubstituted α-acylamino amide | Introduction of additional steric bulk and functionality. |

Reaction Mechanisms and Chemical Reactivity Studies of Methyl 2 2 Amino 3 Methoxyphenyl Acetate

Mechanistic Pathways of Formation Reactions

The formation of Methyl 2-(2-amino-3-methoxyphenyl)acetate is most commonly achieved through the Fischer esterification of 2-(2-amino-3-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.

The accepted mechanism for the Fischer esterification proceeds through several key steps. Initially, the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comchemistrysteps.com This intermediate contains two equivalent hydroxyl groups. A proton transfer then occurs from the newly added methoxy (B1213986) group to one of the original hydroxyl groups. organic-chemistry.org The protonated hydroxyl group is now a good leaving group (water), which is eliminated, and the carbonyl group is reformed. Finally, deprotonation of the carbonyl oxygen by a base (such as water or another molecule of the alcohol) regenerates the acid catalyst and yields the final ester product. youtube.commasterorganicchemistry.com

Computational studies on similar esterification reactions have elucidated the energetics of the transition states. For the aminolysis of phenyl acetate (B1210297), the transition state associated with the nucleophilic attack has a distinctly higher energy than the elimination stage. researchgate.net This is attributed to the significant electronic rearrangement required to form the new carbon-oxygen bond and break the pi bond of the carbonyl group. The transition state is characterized by a partial bond between the alcohol's oxygen and the carbonyl carbon, and a partial positive charge distributed over the participating atoms.

The Fischer esterification is catalyzed by both Brønsted and Lewis acids. organic-chemistry.org Strong Brønsted acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are commonly used. organic-chemistry.org They function by protonating the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack. youtube.com The concentration of the acid catalyst can influence the reaction rate, with higher concentrations generally leading to faster reactions, although side reactions can occur at very high acidities.

Lewis acid catalysts, such as metal salts like hafnium(IV) and zirconium(IV) salts, can also be employed. organic-chemistry.org These catalysts coordinate to the carbonyl oxygen, which also increases the electrophilicity of the carbonyl carbon. The choice of catalyst can sometimes influence the selectivity of the reaction, particularly in more complex molecules. For instance, bulky diarylammonium arenesulfonates have been developed as selective esterification catalysts. organic-chemistry.org

Reaction conditions also play a critical role. The Fischer esterification is a reversible reaction, and the position of the equilibrium can be shifted towards the product side by using a large excess of the alcohol (methanol in this case) or by removing water as it is formed. chemistrysteps.commasterorganicchemistry.com The removal of water is often achieved by azeotropic distillation. The reaction temperature also affects the rate, with higher temperatures generally leading to faster attainment of equilibrium.

| Catalyst Type | Example | Mechanism of Action | Typical Reaction Conditions |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonation of the carbonyl oxygen | Reflux in excess alcohol |

| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Protonation of the carbonyl oxygen | Reflux in excess alcohol with azeotropic water removal |

| Lewis Acid | Hafnium(IV) salts | Coordination to the carbonyl oxygen | Varies depending on the specific catalyst and substrates |

| Heterogeneous | Montmorillonite nanoclay | Provides Brønsted acid sites | Reflux in a suitable solvent |

Reactivity Profiles of the Amino and Ester Functional Groups

The chemical reactivity of this compound is dictated by its three main functional components: the aromatic phenyl ring with its substituents, the primary amino group, and the methyl ester group.

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups. Both of these groups are ortho, para-directing. The amino group is a stronger activating group than the methoxy group. The position of substitution will be determined by the combined directing effects of all substituents on the ring.

Considering the positions relative to the activating groups:

Amino group (-NH₂): Directs ortho and para. The para position is occupied by the acetate side chain. The ortho positions are at C1 and C3.

Methoxy group (-OCH₃): Directs ortho and para. The ortho positions are at C2 and C4. The para position is at C6.

Acetate side chain (-CH₂COOCH₃): This is a weakly deactivating group and a meta-director.

Given the strong activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it. The para position is blocked. The ortho position at C1 is sterically hindered by the adjacent acetate group. Therefore, the most probable site for electrophilic substitution would be the position para to the methoxy group (C6), which is also meta to the acetate side chain.

The primary amino group (-NH₂) in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This makes it susceptible to reactions with a variety of electrophiles.

Common reactions involving the nucleophilic amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. The amino group can be protected using this reaction.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reaction with carbonyl compounds: The amino group can react with aldehydes and ketones to form imines (Schiff bases).

The nucleophilicity of the amino group can be influenced by the electronic effects of the other substituents on the phenyl ring. The electron-donating methoxy group can slightly enhance the nucleophilicity of the amino group. In acidic conditions, the amino group will be protonated to form an ammonium salt (-NH₃⁺), which is no longer nucleophilic.

The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-(2-amino-3-methoxyphenyl)acetic acid, and methanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism is the reverse of the Fischer esterification. It involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. masterorganicchemistry.com A proton transfer and elimination of methanol lead to the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, a good leaving group. The resulting carboxylic acid is then deprotonated by the methoxide ion to form the carboxylate salt.

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com For example, reaction with ethanol would yield Ethyl 2-(2-amino-3-methoxyphenyl)acetate. The reaction is an equilibrium process and can be driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com

| Reaction | Catalyst | Nucleophile | Key Intermediate | Products |

| Acid-Catalyzed Hydrolysis | H⁺ | H₂O | Protonated Tetrahedral Intermediate | Carboxylic Acid, Methanol |

| Base-Catalyzed Hydrolysis | OH⁻ | OH⁻ | Tetrahedral Intermediate | Carboxylate Salt, Methanol |

| Transesterification | H⁺ or RO⁻ | R'OH | Protonated or Anionic Tetrahedral Intermediate | New Ester, Methanol |

Stereochemical Outcomes and Regioselectivity in Chemical Transformations

The stereochemical and regioselective outcomes of chemical reactions involving this compound are of paramount importance in synthetic chemistry, dictating the three-dimensional arrangement of atoms in the products and the specific placement of new functional groups. A thorough understanding and control of these aspects are crucial for the synthesis of complex target molecules with desired biological activities and material properties.

Factors Influencing Diastereoselectivity and Enantioselectivity

The generation of stereoisomers, namely diastereomers and enantiomers, in reactions involving this compound is governed by a variety of factors. These factors can be broadly categorized as substrate-controlled, reagent-controlled, or catalyst-controlled.

Substrate-Controlled Stereoselectivity:

The inherent structural and electronic features of this compound can significantly influence the stereochemical course of a reaction. The presence of the chiral center that can be formed at the α-carbon to the ester group plays a pivotal role. The substituents on the aromatic ring, the amino (-NH2) and methoxy (-OCH3) groups, can exert steric and electronic effects that create a biased environment for the approach of a reagent.

For instance, in reactions involving the enolate of this compound, the substituents on the phenyl ring can influence the facial selectivity of electrophilic attack. The conformational preferences of the molecule, dictated by minimizing steric interactions and optimizing electronic interactions, will favor the formation of one diastereomer over the other. Torsional strain in the transition state is another critical factor; the molecule will adopt a conformation that minimizes this strain, leading to a preferred stereochemical outcome researchgate.netnih.gov.

The size of the substituents on the reacting center can also have a profound impact on diastereoselectivity. Larger substituents will create greater steric hindrance, more effectively directing an incoming reagent to the less hindered face of the molecule nih.govscienceopen.comresearchgate.net.

Reagent- and Catalyst-Controlled Stereoselectivity:

In many synthetic strategies, the desired stereochemical outcome is achieved through the use of chiral reagents, auxiliaries, or catalysts. These external sources of chirality interact with the substrate to create a diastereomeric transition state that favors the formation of one enantiomer or diastereomer.

For example, in the asymmetric alkylation of the corresponding enolate, a chiral auxiliary attached to the nitrogen or the ester group could effectively shield one face of the molecule, leading to high diastereoselectivity. Similarly, chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can create a chiral environment around the substrate, guiding the reaction towards the formation of a specific stereoisomer mdpi.com.

The choice of solvent and reaction temperature can also play a crucial role in determining the stereochemical outcome by influencing the stability of different transition states and the conformational equilibrium of the substrate and intermediates.

Below is a table summarizing the key factors that influence the stereoselectivity in chemical transformations of compounds structurally related to this compound.

| Factor | Influence on Stereoselectivity | Relevant Concepts |

| Substrate Structure | Steric hindrance from substituents on the aromatic ring and the ester group can direct the approach of reagents. | A-strain, Felkin-Anh model |

| Conformational Effects | The preferred conformation of the molecule and its intermediates influences the accessibility of different reactive sites. | Torsional strain, steric interactions researchgate.netnih.gov |

| Chiral Auxiliaries | A covalently attached chiral group can create a diastereomeric bias, leading to high stereoselectivity. | Evans auxiliaries, Oppolzer's sultams |

| Chiral Catalysts | Asymmetric catalysts create a chiral environment that favors the formation of one enantiomer over the other. | Organocatalysis, transition metal catalysis mdpi.com |

| Solvent | The polarity and coordinating ability of the solvent can affect the geometry and stability of the transition states. | Solvent effects |

| Temperature | Lower temperatures generally increase selectivity by amplifying the small energy differences between diastereomeric transition states. | Thermodynamic vs. kinetic control |

Control over Positional Isomer Formation

Regioselectivity refers to the control of the position at which a chemical reaction occurs, leading to the preferential formation of one positional isomer over another. In the context of this compound, regioselectivity is primarily concerned with reactions occurring on the aromatic ring.

The amino (-NH2) and methoxy (-OCH3) groups are both activating and ortho-, para-directing substituents due to their ability to donate electron density to the aromatic ring through resonance. However, their relative positions and the presence of the acetate side chain introduce complexity in predicting the outcome of electrophilic aromatic substitution reactions.

The directing effects of the substituents can be summarized as follows:

Amino Group (-NH2): A strongly activating, ortho-, para-director.

Methoxy Group (-OCH3): An activating, ortho-, para-director.

Methyl Acetate Side Chain [-CH2C(=O)OCH3]: A deactivating, meta-director.

In an electrophilic aromatic substitution reaction, the position of attack will be determined by the interplay of these directing effects and steric hindrance. The positions ortho and para to the strongly activating amino group are the most likely sites for substitution. However, the position between the amino and methoxy groups is sterically hindered. Therefore, the most probable positions for electrophilic attack are the C4 and C6 positions.

The regioselectivity can be controlled by several factors:

Choice of Electrophile: Larger electrophiles will be more sensitive to steric hindrance and may preferentially attack the less hindered C6 position.

Protecting Groups: The reactivity and directing effect of the amino group can be modulated by using protecting groups. For example, converting the amino group to an amide will decrease its activating ability and increase its steric bulk, potentially altering the regiochemical outcome.

Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of the reaction. For instance, in Friedel-Crafts acylation, the Lewis acid catalyst can coordinate with the substituents, affecting their directing ability.

The regioselectivity of ring-opening reactions of related heterocyclic systems, such as aziridines, is also highly dependent on the nature of the substituents and the reaction conditions, providing a useful analogy for understanding the factors that control positional isomer formation mdpi.com.

The following table outlines the potential regiochemical outcomes for an electrophilic aromatic substitution on this compound.

| Position of Substitution | Activating/Deactivating Influence | Steric Hindrance | Predicted Outcome |

| C4 | Activated by -NH2 (para) and -OCH3 (ortho) | Moderate | Favorable |

| C5 | Deactivated by acetate (meta), activated by -OCH3 (para) | Low | Less Favorable |

| C6 | Activated by -NH2 (ortho) | Low | Highly Favorable |

Spectroscopic Data for this compound Not Found in Publicly Available Sources

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound This compound could not be located. The requested information, necessary to populate an in-depth analysis of its structural characterization, is not publicly available at this time.

The investigation sought to find specific research findings for the following analytical techniques as outlined:

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 2 Amino 3 Methoxyphenyl Acetate

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) for exact mass determination.

While information on structurally related isomers and similar compounds was identified, no peer-reviewed articles, spectral databases, or supplementary materials containing the specific characterization data for Methyl 2-(2-amino-3-methoxyphenyl)acetate were retrieved. Therefore, the generation of a scientifically accurate article with detailed research findings and data tables, as per the user's request, cannot be fulfilled.

Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry serves as a powerful analytical technique for the structural elucidation of this compound. By analyzing the fragmentation patterns of the molecular ion, it is possible to confirm the connectivity of atoms and the arrangement of functional groups within the molecule. Under electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ or the molecular ion M⁺ undergoes a series of characteristic fragmentation reactions.

A plausible fragmentation pathway for this compound would likely proceed through several key bond cleavages. The initial molecular ion is susceptible to α-cleavage, which is a common fragmentation mechanism for amines and carbonyl compounds. researchgate.net Cleavage of the C-C bond adjacent to the amino group or the carbonyl group is expected.

Key fragmentation steps may include:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion with a lower mass-to-charge ratio (m/z).

Loss of the carbomethoxy group (•COOCH₃) or formaldehyde (B43269) (CH₂O): Cleavage of the ester moiety is a common pathway for methyl esters.

Benzylic cleavage: The bond between the aromatic ring and the acetate (B1210297) side chain can break, leading to the formation of a stable benzyl-type cation or a substituted tropylium (B1234903) ion. miamioh.edu

Formation of an immonium ion: α-cleavage relative to the nitrogen atom can produce a resonance-stabilized immonium ion, which is highly characteristic for amines. researchgate.netnih.gov

Consecutive loss of water (H₂O) and carbon monoxide (CO): This is a fragmentation pattern commonly observed for protonated α-amino acids and their derivatives. unito.it

The precise fragmentation pattern provides a molecular fingerprint, allowing for the confirmation of the compound's structure by piecing together the observed fragment ions.

| Proposed Fragment | Description of Loss | Plausible Mechanism |

| [M - CH₃]⁺ | Loss of a methyl radical | Cleavage of the methoxy or methyl ester group |

| [M - OCH₃]⁺ | Loss of a methoxy radical | Cleavage from the aromatic ring or ester |

| [M - COOCH₃]⁺ | Loss of the carbomethoxy group | α-cleavage adjacent to the aromatic ring |

| [M - H₂O + CO]⁺ | Consecutive loss of water and CO | Common pathway for protonated amino acid esters unito.it |

Ionization Techniques (e.g., Electrospray Ionization (ESI), MALDI)

The analysis of this compound by mass spectrometry is facilitated by soft ionization techniques that minimize fragmentation during the ionization process, allowing for the clear observation of the molecular ion.

Electrospray Ionization (ESI): ESI is an exceptionally well-suited technique for this compound due to its polarity, conferred by the amino and ester functional groups. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺) are ejected into the gas phase. This "soft" process imparts minimal excess energy to the ion, ensuring that the molecular ion peak is a prominent feature in the spectrum. ESI is readily coupled with liquid chromatography (LC) for the analysis of complex mixtures and is the method of choice for obtaining high-resolution mass data for polar molecules. unito.itmdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that can be effectively used for the analysis of this compound, particularly in high-throughput screening contexts. In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with it. While often associated with large biomolecules like proteins, MALDI is also highly effective for smaller organic molecules, including amino acids and their derivatives. nih.govmdpi.comspringernature.comresearchgate.net It typically produces singly charged ions, simplifying spectral interpretation. MALDI combined with a time-of-flight (TOF) mass analyzer allows for rapid and sensitive analysis. nih.govmdpi.com

| Ionization Technique | Principle | Applicability to Compound | Typical Ion Observed |

| Electrospray Ionization (ESI) | Ion formation from charged droplets | High; suitable for polar molecules | [M+H]⁺ |

| MALDI | Laser-induced desorption from a matrix | High; suitable for rapid analysis | [M+H]⁺, [M+Na]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the molecule's covalent bonds.

Analysis of Characteristic Vibrational Frequencies (e.g., N-H, C=O)

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

N-H Stretching: As a primary aromatic amine, the molecule will exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.com The band at the higher frequency corresponds to the asymmetric stretching vibration, while the lower frequency band is due to the symmetric stretch. libretexts.orgspectroscopyonline.com For aromatic amines, these peaks typically appear at slightly higher wavenumbers than for aliphatic amines. libretexts.orgspectroscopyonline.com

C=O Stretching: The ester functional group contains a carbonyl group, which gives rise to a strong, sharp absorption band. For aliphatic esters, this C=O stretch is typically observed in the 1735-1750 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com The conjugation with the aromatic ring in an aromatic ester can lower this frequency slightly, to the 1715-1730 cm⁻¹ region. spectroscopyonline.com

C-O Stretching: Esters are also characterized by two C-O stretching vibrations in the "fingerprint region" between 1000 and 1300 cm⁻¹. orgchemboulder.comspectroscopyonline.com An intense band, often referred to as the C-C-O stretch, is expected between 1250-1310 cm⁻¹ for aromatic esters. spectroscopyonline.com

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically produces a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Aromatic C-H and C=C Stretching: The spectrum will also feature absorptions characteristic of the benzene (B151609) ring. C-H stretching vibrations for sp²-hybridized carbons appear just above 3000 cm⁻¹. vscht.czmasterorganicchemistry.com C=C stretching vibrations within the aromatic ring typically produce several bands of variable intensity in the 1400-1600 cm⁻¹ region. vscht.cz

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Primary Aromatic Amine (N-H) | Asymmetric Stretch | 3420 - 3500 spectroscopyonline.com | Medium |

| Primary Aromatic Amine (N-H) | Symmetric Stretch | 3340 - 3420 spectroscopyonline.com | Medium |

| Primary Amine (N-H) | Scissoring (Bend) | 1580 - 1650 orgchemboulder.com | Medium |

| Ester (C=O) | Stretch | 1715 - 1730 spectroscopyonline.com | Strong |

| Aromatic Amine (C-N) | Stretch | 1250 - 1335 orgchemboulder.com | Strong |

| Ester (C-O) | Stretch | 1250 - 1310 & 1100-1130 spectroscopyonline.com | Strong |

| Aromatic Ring (C=C) | Stretch | 1400 - 1600 vscht.cz | Medium to Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 vscht.cz | Medium to Weak |

Investigation of Intermolecular Hydrogen Bonding through IR Shifts

The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the carbonyl oxygen, methoxy oxygen, and amino nitrogen) in this compound allows for the formation of intermolecular hydrogen bonds, particularly in the solid state or in concentrated solutions. These interactions can be observed through characteristic shifts in the IR spectrum.

When a functional group, such as an N-H group, participates in hydrogen bonding, its stretching vibration is shifted to a lower frequency (a "red shift"). acs.org This occurs because the hydrogen bond weakens the N-H covalent bond, lowering the energy required to stretch it. Concurrently, the absorption band becomes broader and often more intense. Therefore, an IR spectrum of a solid sample or a concentrated solution would be expected to show the N-H stretching bands at lower wavenumbers compared to a spectrum of a dilute solution in a non-polar solvent where hydrogen bonding is minimized. libretexts.org

Similarly, if the carbonyl oxygen of the ester group acts as a hydrogen bond acceptor, a slight red shift in the C=O stretching frequency may also be observed. The magnitude of these shifts can provide qualitative information about the strength and nature of the hydrogen bonding interactions within the sample. researchgate.netnih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction for Absolute Stereochemical Determination

Single-crystal X-ray diffraction analysis would provide a definitive three-dimensional model of this compound. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density distribution within the crystal, from which the exact positions of all atoms (excluding hydrogen, which is typically inferred) can be determined.

This analysis yields a wealth of structural information, including:

Bond lengths, bond angles, and torsion angles: These parameters define the precise geometry of the molecule.

Molecular Conformation: The study would reveal the orientation of the methoxy and amino substituents relative to the phenyl ring and the conformation of the flexible methyl acetate side chain.

Crystal Packing: It would elucidate how individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal structure. iucr.org

It is important to note that this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, the concept of "absolute stereochemical determination" is not applicable in this case. The primary value of X-ray crystallography for this compound lies in its ability to provide an unambiguous confirmation of its constitution and to detail its conformational preferences and intermolecular interactions in the solid state. As of this writing, a published crystal structure for this specific compound was not found in publicly available databases, but analysis of structurally similar aminophenylacetate derivatives provides a strong precedent for the utility of this technique. researchgate.netresearchgate.net

Analysis of Crystal Packing, Unit Cell Parameters, and Intermolecular Interactions

The crystalline form of a compound provides fundamental insights into its solid-state structure and the non-covalent interactions that govern its molecular assembly. For this compound, a complete analysis would involve single-crystal X-ray diffraction to determine its three-dimensional structure.

Crystal Packing and Unit Cell Parameters: This analysis would reveal the arrangement of molecules in the crystal lattice and the dimensions of the unit cell—the basic repeating unit of the crystal. The unit cell is defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system (e.g., monoclinic, orthorhombic), provide a unique fingerprint of the crystalline solid.

Intermolecular Interactions: The stability of the crystal lattice is maintained by a network of intermolecular forces. In the case of this compound, several types of interactions would be anticipated:

π-π Stacking: The presence of the benzene ring allows for π-π stacking interactions, where the electron-rich π systems of adjacent aromatic rings align. These interactions are crucial in the packing of many aromatic compounds.

A comprehensive crystallographic study would provide a detailed map of these interactions, including bond distances and angles, which are critical for understanding the solid-state behavior of the compound.

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

Note: The data in this table is hypothetical and serves as an example of what would be determined through single-crystal X-ray diffraction.

Other Spectroscopic and Analytical Techniques

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of a molecule. The absorption of ultraviolet or visible light by this compound would correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The chromophore in this molecule is the substituted benzene ring, which contains π electrons that are readily excited.

The spectrum would be expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system. The positions and intensities of these bands would be influenced by the auxochromic effects of the amino (-NH₂) and methoxy (-OCH₃) groups, which can shift the absorption maxima to longer wavelengths (bathochromic shift).

Table 2: Expected UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Ethanol | ~280 | ~5000 | π → π* |

Note: These values are estimations based on the expected behavior of similar aromatic compounds and would require experimental verification.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with a molecular formula of C₁₀H₁₃NO₃, this analysis would provide experimental validation of its elemental composition.

The theoretical percentages of carbon, hydrogen, nitrogen, and oxygen are calculated from the molecular formula and atomic masses of the elements. Experimental values obtained from combustion analysis should closely match these theoretical values to confirm the purity and empirical formula of the synthesized compound.

Table 3: Elemental Analysis Data for this compound (C₁₀H₁₃NO₃)

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 61.53 | 61.50 |

| Hydrogen (H) | 6.71 | 6.75 |

| Nitrogen (N) | 7.18 | 7.15 |

Note: The experimental percentages are hypothetical and represent typical results for a pure sample.

Investigation of Biological Activity Mechanisms and Molecular Interactions of Methyl 2 2 Amino 3 Methoxyphenyl Acetate

Elucidation of Mechanism of Action in Biological Systems

The precise mechanisms underlying the biological activities of Methyl 2-(2-amino-3-methoxyphenyl)acetate are not extensively detailed in publicly available scientific literature. However, by examining research on structurally analogous compounds, potential mechanisms can be inferred. The presence of an amino group, a methoxy (B1213986) group, and a methyl ester attached to a phenyl ring suggests several possibilities for interaction within biological systems.

Molecular Interactions with Enzymes and Receptors

Direct studies detailing the interaction of this compound with specific enzymes and receptors are limited. However, related compounds containing the aminophenyl and methoxyphenyl moieties have been shown to interact with various biological targets. For instance, derivatives of aminophenyl compounds have been investigated as inhibitors of enzymes such as lipoxygenases. nih.gov The amino group can act as a hydrogen bond donor, while the methoxy group and the ester can participate in hydrophobic and polar interactions, respectively, within the active sites of enzymes or the binding pockets of receptors.

A related compound, 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one, has been identified as an inhibitor of mitogen-activated protein kinase (MAP kinase), suggesting that the 2-amino-3-methoxyphenyl moiety can be accommodated in the binding sites of protein kinases. nih.govidrblab.net Furthermore, compounds with similar structures have been explored for their potential as platelet-activating factor (PAF) receptor antagonists. nih.gov

Table 1: Potential Molecular Targets Based on Structurally Related Compounds

| Target Class | Specific Example | Type of Interaction | Reference |

| Enzymes | Mitogen-Activated Protein Kinase (MAPK) | Inhibition | nih.govidrblab.net |

| Lipoxygenases | Inhibition | nih.gov | |

| Protein Methyltransferases | Potential Inhibition | acs.org | |

| Receptors | Platelet-Activating Factor (PAF) Receptor | Antagonism | nih.gov |

Biochemical Pathway Modulation

Given the potential interactions with enzymes like MAP kinases, this compound could modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis. nih.gov Inhibition of the MAP kinase pathway, for example, is a common strategy in cancer therapy.

Additionally, related aminophenyl derivatives have been shown to influence inflammatory pathways. For instance, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine has been demonstrated to modulate Toll-like receptor (TLR) signaling pathways in human monocytes, affecting the production of pro-inflammatory cytokines through the NF-κB and Wnt/β-catenin pathways. researchgate.net While this compound is structurally more complex, it highlights the potential for the aminomethoxyphenyl scaffold to interact with key components of inflammatory cascades.

Interaction with Specific Microbial Targets (e.g., enzymes, cell wall components)

The antimicrobial properties of compounds related to this compound have been reported, suggesting potential interactions with microbial-specific targets. Phenylurea herbicides, which share some structural similarities, are known to inhibit photosynthesis in microorganisms. wikipedia.org While not a direct analogue, this suggests that the phenyl ring and its substituents could interfere with essential microbial metabolic pathways.

Derivatives of N-phenylpiperazine containing a methoxy side chain have shown activity against Escherichia coli and Candida albicans. scielo.br The mechanism for such compounds is often attributed to the disruption of cell membrane integrity or the inhibition of essential enzymes. For example, some antimicrobial agents target enzymes involved in folic acid synthesis or cell wall biosynthesis. The specific microbial targets of this compound, however, have not been explicitly identified in the available literature.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Positional and Stereochemical Influence on Biological Effects

The relative positions of the amino, methoxy, and acetate (B1210297) groups on the phenyl ring are critical for biological activity. Studies on substituted methoxyphenyl derivatives have shown that the position of the methoxy group (ortho, meta, or para) can significantly impact antimicrobial and cytotoxic activities. mdpi.com For instance, in a series of trifluoromethyl methoxyphenyl β-diketones and their copper(II) complexes, the position of the methoxy group influenced their bioavailability and bioactivity. mdpi.comnih.gov

Stereochemistry, if applicable (e.g., if a chiral center were introduced), would also be expected to play a crucial role. Enantiomers of a compound often exhibit different potencies and even different types of biological activity due to the stereospecific nature of enzyme active sites and receptor binding pockets.

Impact of Functional Group Modifications on Target Binding

Amino Group: Acylation, alkylation, or substitution of the amino group would alter its hydrogen bonding capacity and basicity. This could significantly affect interactions with target proteins. For example, in a series of 1,5-Dihydrobenzo[e] smolecule.commdpi.comoxazepin-2(3H)-ones, modifications at a similar position influenced their ability to induce differentiation in acute myeloid leukemia cells. mdpi.com

Methoxy Group: Demethylation to a hydroxyl group would introduce a hydrogen bond donor and potentially alter the compound's solubility and metabolic stability. The electronic properties of the aromatic ring would also be modified. Studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as lipoxygenase inhibitors highlight the importance of the hydroxyl and methoxy groups for potent and selective inhibition. nih.gov

Methyl Ester: Hydrolysis of the methyl ester to a carboxylic acid would introduce a negative charge at physiological pH, drastically changing the compound's physicochemical properties and its potential interactions with targets. Conversion to other esters or amides would modulate its lipophilicity and susceptibility to hydrolysis by esterases.

Table 2: Predicted Effects of Functional Group Modifications on Biological Activity

| Functional Group | Modification | Predicted Impact on Target Binding |

| Amino (-NH2) | Acylation, Alkylation | Altered hydrogen bonding, potential loss or gain of activity depending on target. |

| Methoxy (-OCH3) | Demethylation to -OH | Introduction of H-bond donor, altered electronics and solubility. |

| Methyl Ester (-COOCH3) | Hydrolysis to -COOH | Introduction of negative charge, increased polarity, altered binding profile. |

| Conversion to other esters/amides | Modified lipophilicity and metabolic stability. |

Role as a Scaffold and Precursor in Chemical Biology Research

The unique structural attributes of this compound, featuring an aromatic ring substituted with amino, methoxy, and methyl acetate groups, position it as a valuable starting point for the synthesis of more complex and functionally diverse molecules. While direct research on this compound in the specific contexts below is limited, the broader "2-amino-3-methoxyphenyl" moiety is present in known bioactive compounds, suggesting the potential of this core structure.

Development of Probes for Biological Mechanisms

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. An ideal probe is potent, selective, and possesses a modifiable handle for the attachment of reporter tags such as fluorophores or biotin. While there is no specific documentation of this compound being used to develop such probes, its structure contains reactive sites—the amino group and the ester—that could be functionalized for this purpose. For instance, the amino group could be acylated with a linker attached to a reporter molecule, allowing for the visualization and tracking of the molecule's interactions within a cellular environment.

Building Block for Ligands Targeting Specific Biological Macromolecules

The "2-amino-3-methoxyphenyl" core is a key structural element in the compound PD-98059, a well-known inhibitor of MAP-kinase kinase (MEK). nih.gov This indicates that the "2-amino-3-methoxyphenyl" fragment can serve as a pharmacophore that interacts with specific binding sites on proteins, such as kinases. The strategic placement of the amino and methoxy groups can influence hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition and binding affinity.

The versatility of this compound as a building block lies in the potential to modify its functional groups to create a library of derivatives. These derivatives can then be screened against a variety of biological macromolecules to identify novel ligands with high specificity and potency.

Table 1: Potential Modifications of this compound for Ligand Development

| Functional Group | Potential Modification | Desired Outcome |

| Amino Group | Acylation, Sulfonylation, Alkylation | Altering hydrogen bonding capacity and steric bulk to enhance binding to a target protein. |

| Methoxy Group | Demethylation to a hydroxyl group | Introducing a new hydrogen bond donor/acceptor to improve target engagement. |

| Phenyl Ring | Introduction of additional substituents | Modulating electronic properties and creating new interaction points with the target. |

| Methyl Acetate | Hydrolysis to carboxylic acid, Amidation | Creating a charged group for ionic interactions or a new vector for further chemical elaboration. |

Exploration of Polypharmacology and Multi-target Engagement

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery, particularly for complex diseases like cancer. nih.gov Designing molecules with a desired multi-target profile can lead to enhanced therapeutic efficacy and a lower likelihood of developing drug resistance. oncotarget.commdpi.com

While polypharmacological studies have not been directly conducted on this compound, the presence of the "2-amino-3-methoxyphenyl" moiety in kinase inhibitors like PD-98059 suggests that derivatives of this scaffold could be explored for their multi-kinase inhibitory potential. nih.gov By systematically modifying the core structure, it may be possible to develop compounds that engage with a specific set of kinases involved in a particular disease pathway. This approach could lead to the discovery of novel therapeutics with a precisely tailored multi-target engagement profile.

Computational and Theoretical Chemistry Studies of Methyl 2 2 Amino 3 Methoxyphenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, vibrational frequencies, and electronic properties, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Methyl 2-(2-amino-3-methoxyphenyl)acetate, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Subsequent to geometry optimization, a vibrational analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies of its fundamental vibrational modes. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. This theoretical spectrum can be compared with experimental data to confirm the molecular structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C-N (amino) | 1.38 Å |

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Angle | C-C-N | 121° |

| Dihedral Angle | H-N-C-C | 178° |

Note: The values in this table are illustrative and would need to be calculated using a specific DFT functional and basis set.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecule would pinpoint potential sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) - Illustrative |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are example values. Actual energies would be determined by the chosen level of theory.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, an MEP analysis would highlight the electron-rich areas, such as the oxygen atoms of the methoxy (B1213986) and ester groups and the nitrogen atom of the amino group, as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group would likely be represented as regions of positive potential.

Molecular Modeling and Simulation Techniques

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In a hypothetical study, this compound could be docked into the active site of a specific protein target. The docking algorithm would generate various possible binding poses and score them based on factors such as intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding energy. The results would provide insights into the potential biological activity of the compound and the key amino acid residues involved in its binding.

Table 3: Hypothetical Molecular Docking Results (Illustrative)

| Protein Target | Binding Energy (kcal/mol) - Illustrative | Key Interacting Residues (Illustrative) |

| Example Kinase | -7.5 | ASP 123, LYS 45, PHE 89 |

| Example Receptor | -8.2 | TYR 210, SER 150, LEU 205 |

Note: These results are purely illustrative and depend on the chosen protein target and docking software.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. An MD simulation provides a detailed view of the conformational flexibility of a molecule and the stability of its interactions with a binding partner.

Following a molecular docking study, an MD simulation of the this compound-protein complex could be performed. This would allow for the assessment of the stability of the predicted binding pose over a simulated timescale. The simulation would reveal how the ligand and protein adapt to each other's presence and whether the key interactions observed in the docking pose are maintained. Analysis of the simulation trajectory can also provide information on the conformational landscape of the ligand within the binding site.

In Silico Studies for Elucidating Reaction Pathways and Energetics of Synthesis

No specific in silico studies detailing the reaction pathways or the energetics of the synthesis for this compound were identified. Such studies would typically involve quantum mechanical calculations to model reaction mechanisms, identify transition states, and calculate activation energies and reaction enthalpies.

Advanced Cheminformatics and Machine Learning Applications

Prediction of Structure-Function Relationships and Compound Promiscuity

There is no available research that applies cheminformatics or machine learning models to predict the structure-function relationships or the promiscuity of this compound. These studies would generally involve the use of quantitative structure-activity relationship (QSAR) models or other machine learning algorithms trained on datasets of similar compounds.

Virtual Screening for Novel Analogues with Desired Interaction Profiles

No virtual screening studies using this compound as a scaffold or starting point for the discovery of novel analogues with specific interaction profiles have been published. Such research would entail screening large compound libraries in silico to identify molecules with similar properties or predicted binding affinities to a particular biological target.

Conclusion and Future Research Directions

Synthesis of Novel Alpha-Amino Ester Derivatives

The core structure of Methyl 2-(2-amino-3-methoxyphenyl)acetate, an alpha-amino ester, serves as a valuable starting point for the synthesis of novel derivatives. The field of organic synthesis has well-established methods for the creation of alpha-amino acids and their esters. nih.govorganic-chemistry.orglibretexts.org Methodologies such as the Gabriel synthesis, Strecker synthesis, and various catalytic amination reactions could be adapted to introduce a wide range of functional groups to the core molecule. libretexts.org

Future synthetic efforts could focus on modifying the phenyl ring, the amino group, or the ester moiety. For instance, derivatization of the amino group could yield a library of amides, sulfonamides, or ureas, potentially modulating the compound's electronic and steric properties. Alterations to the methoxy (B1213986) group or the introduction of other substituents on the aromatic ring could further refine its biological activity. The synthesis of such a diverse library of compounds would be the first step in exploring their potential as therapeutic agents or research tools.

Integration of Advanced Spectroscopic Techniques for High-Resolution Structural Insights

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for predicting their behavior. Advanced spectroscopic techniques are indispensable for this purpose. uts.edu.auazooptics.comspectroscopyonline.comiipseries.orgazooptics.com While standard techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy would provide basic structural confirmation, more sophisticated methods are needed for detailed conformational analysis.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can reveal through-bond and through-space correlations between atoms, helping to establish the connectivity and relative orientation of different parts of the molecule. For crystalline derivatives, single-crystal X-ray diffraction would provide the most definitive structural information, offering precise bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net Furthermore, techniques like Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry would be essential for confirming the presence of key functional groups and determining the molecular weight of newly synthesized compounds. azooptics.comiipseries.org

Deepening the Understanding of Molecular Interaction Mechanisms

The biological or chemical effects of any compound are dictated by its interactions with other molecules. For this compound and its derivatives, understanding these interactions at a molecular level is a key research objective. The presence of hydrogen bond donors (the amino group) and acceptors (the ester carbonyl and methoxy group) suggests that hydrogen bonding could play a significant role in its interactions with biological targets like proteins or nucleic acids. researchgate.netnih.govcmjpublishers.com

Spectroscopic titration methods, such as UV-visible or fluorescence spectroscopy, can be employed to study binding events and determine binding affinities with target molecules. nih.gov Isothermal titration calorimetry (ITC) would provide a complete thermodynamic profile of binding, including enthalpy and entropy changes. Molecular modeling and docking studies can offer initial hypotheses about potential binding modes, which can then be tested and refined through experimental techniques like site-directed mutagenesis of the target protein. cmjpublishers.com

Harnessing Computational Methods for Predictive Chemistry and Biology

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work and saving resources. rsc.orgjournalcsij.com For this compound, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine its optimal geometry, electronic structure, and spectroscopic properties. journalcsij.com

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules or biological macromolecules over time. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a library of synthesized derivatives to build predictive models that correlate specific structural features with observed biological activity. nih.gov These computational approaches can accelerate the design of new derivatives with improved properties.

Broader Scientific Implications for Rational Drug Design and Chemical Probe Development

The exploration of this compound and its analogs has broader implications for the fields of rational drug design and chemical probe development. nih.govstereoelectronics.orgnih.govrsc.orgbioexcel.eu The principles of rational drug design rely on a detailed understanding of the structure and function of both the drug molecule and its biological target. nih.govbioexcel.eu The systematic study of a focused compound library, as proposed here, is a classic approach in lead optimization.

Q & A

Basic: What are the common synthetic routes for Methyl 2-(2-amino-3-methoxyphenyl)acetate?

Answer:

The synthesis typically involves esterification of the corresponding carboxylic acid derivative with methanol under acidic catalysis. A key step is the selective protection and deprotection of functional groups (e.g., amino and methoxy) to avoid side reactions. For example, the amino group may be protected using a tert-butoxycarbonyl (Boc) group, followed by esterification and subsequent deprotection under mild acidic conditions .

Advanced: How can regioselectivity challenges in synthesizing this compound be addressed?

Answer:

Regioselectivity issues arise due to competing reactions at the amino and methoxy groups. Methodological solutions include:

- Protecting group strategies : Use orthogonal protecting groups (e.g., Boc for amines, benzyl for hydroxyls) to isolate reactive sites .

- Catalytic control : Employ palladium or copper catalysts to direct coupling reactions toward the desired position .

- Solvent effects : Polar aprotic solvents like DMF can stabilize intermediates and reduce side reactions .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR : H and C NMR identify functional groups and confirm regiochemistry (e.g., methoxy at C3 vs. C4) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., torsion angles between phenyl and acetate groups) .